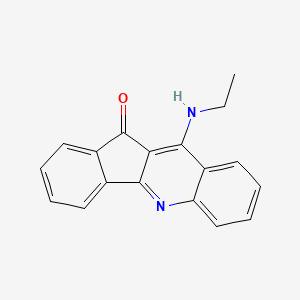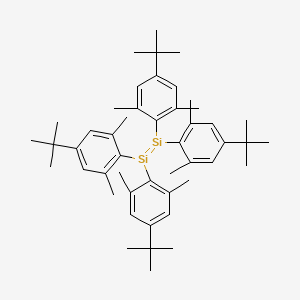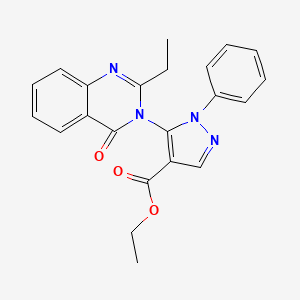![molecular formula C12H15NOSe B14323841 4-[2-(Phenylselanyl)ethenyl]morpholine CAS No. 105423-51-6](/img/structure/B14323841.png)
4-[2-(Phenylselanyl)ethenyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Phenylselanyl)ethenyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylselanyl group at the 2-position of the ethenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Phenylselanyl)ethenyl]morpholine typically involves the reaction of morpholine with a phenylselanyl-substituted ethenyl precursor. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-(phenylselanyl)ethenyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of morpholine, a key component of this compound, is often achieved by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, producing ammonium chloride as a byproduct .
化学反応の分析
Types of Reactions
4-[2-(Phenylselanyl)ethenyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding ethenylmorpholine.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed for substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethenylmorpholine.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(Phenylselanyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing groups.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 4-[2-(Phenylselanyl)ethenyl]morpholine involves its interaction with molecular targets through the phenylselanyl group. This group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and receptors.
類似化合物との比較
Similar Compounds
4-[2-(Phenylselanyl)ethyl]morpholine: Similar structure but lacks the double bond in the ethenyl chain.
4-[2-(Phenylthio)ethenyl]morpholine: Contains a sulfur atom instead of selenium.
4-[2-(Phenylselanyl)propyl]morpholine: Has a propyl chain instead of an ethenyl chain.
Uniqueness
4-[2-(Phenylselanyl)ethenyl]morpholine is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. The double bond in the ethenyl chain also contributes to its reactivity and versatility in chemical synthesis.
特性
CAS番号 |
105423-51-6 |
|---|---|
分子式 |
C12H15NOSe |
分子量 |
268.22 g/mol |
IUPAC名 |
4-(2-phenylselanylethenyl)morpholine |
InChI |
InChI=1S/C12H15NOSe/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5,8,11H,6-7,9-10H2 |
InChIキー |
PJZSXBHJECJUOD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C=C[Se]C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



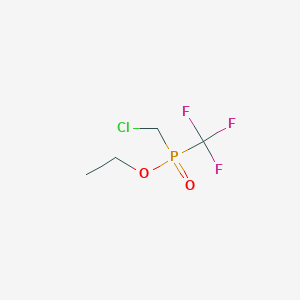
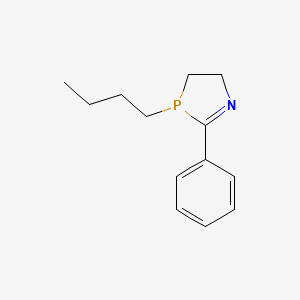
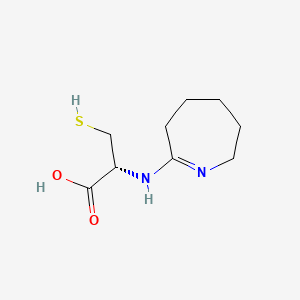
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
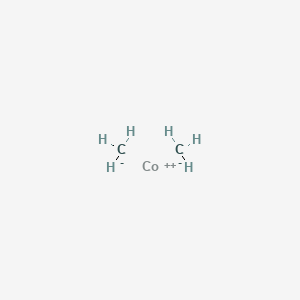
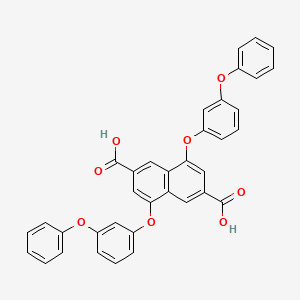
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

